Cas no 112811-57-1 (3-Desmethyl Gatifloxacin)

3-Desmethyl Gatifloxacin is a metabolite of the fluoroquinolone antibiotic gatifloxacin, characterized by the absence of a methyl group at the 3-position of the piperazine ring. This structural modification influences its pharmacokinetic and antimicrobial properties, potentially altering its spectrum of activity and metabolic stability. As a derivative, it retains the core mechanism of action of fluoroquinolones, inhibiting bacterial DNA gyrase and topoisomerase IV. Its relevance lies in pharmacological and toxicological studies, particularly in understanding gatifloxacin's metabolic pathways and potential bioactive intermediates. Researchers value this compound for its utility in analytical reference standards and investigations into bacterial resistance mechanisms. Its precise role in antimicrobial efficacy or toxicity requires further empirical evaluation.
3-Desmethyl Gatifloxacin structure
3-Desmethyl Gatifloxacin structure
商品名:3-Desmethyl Gatifloxacin
CAS番号:112811-57-1
MF:C18H20N3O4F
メガワット:361.3675
MDL:MFCD25973505
CID:149255

3-Desmethyl Gatifloxacin 化学的及び物理的性質

名前と識別子

    • 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
    • 3-Desmethyl Gatifloxacin
    • 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic ac...
    • 3-Quinolinecarboxylicacid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-
    • 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
    • AM 1147
    • PD 135042
    • Gatifloxacin Impurity D
    • Gatifloxacin USP IMpurity D
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid
    • 1-Cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(piperazin-1-yl)1,4-dihydroquinoline-3-carboxylic acid
    • MDL: MFCD25973505
    • インチ: InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)
    • InChIKey: XJCSNIFKGXSDGN-UHFFFAOYSA-N
    • ほほえんだ: COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O

計算された属性

  • せいみつぶんしりょう: 361.14400
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 4

じっけんとくせい

  • PSA: 83.80000
  • LogP: 1.98570

3-Desmethyl Gatifloxacin セキュリティ情報

3-Desmethyl Gatifloxacin 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Desmethyl Gatifloxacin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD249049-250mg
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
112811-57-1 95%
250mg
¥870.0 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C23560-100mg
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
112811-57-1 95%
100mg
¥475.0 2023-09-08
TRC
D291655-250mg
3-Desmethyl Gatifloxacin
112811-57-1
250mg
$1642.00 2023-05-18
eNovation Chemicals LLC
D964188-1g
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
112811-57-1 95+%
1g
$340 2024-06-07
TRC
D291655-100mg
3-Desmethyl Gatifloxacin
112811-57-1
100mg
$ 800.00 2023-09-08
eNovation Chemicals LLC
D964188-100mg
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
112811-57-1 95+%
100mg
$125 2025-02-19
eNovation Chemicals LLC
D964188-1g
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
112811-57-1 95+%
1g
$375 2025-02-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C23560-250mg
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
112811-57-1 95%
250mg
¥919.0 2023-09-08
Chemenu
CM121996-1g
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
112811-57-1 95%
1g
$281 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EQ762-50mg
3-Desmethyl Gatifloxacin
112811-57-1 95+%
50mg
313.0CNY 2021-08-04

3-Desmethyl Gatifloxacin 関連文献

3-Desmethyl Gatifloxacinに関する追加情報

3-Desmethyl Gatifloxacin: A Comprehensive Overview

3-Desmethyl Gatifloxacin, also known by its CAS number 112811-57-1, is a fluoroquinolone derivative that has garnered significant attention in the field of antimicrobial research. This compound represents a modified version of gatifloxacin, a fourth-generation fluoroquinolone, and is characterized by the removal of a methyl group from its structure. This structural modification has been shown to potentially alter its pharmacokinetic properties, making it an interesting subject for further investigation in the development of novel antimicrobial agents.

The fluoroquinolone class of antibiotics has been widely used for the treatment of bacterial infections due to their broad spectrum of activity and efficacy. However, the emergence of antibiotic resistance has necessitated the exploration of new derivatives and modifications to enhance their potency and reduce resistance. In this context, 3-Desmethyl Gatifloxacin stands out as a promising candidate, with recent studies suggesting improved activity against certain bacterial strains compared to its parent compound.

Recent research has focused on understanding the mechanism of action of 3-Desmethyl Gatifloxacin. Like other fluoroquinolones, it primarily targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. However, structural modifications such as the removal of the methyl group may enhance its ability to penetrate bacterial cells or bind more effectively to these enzymes. Studies published in 2023 have demonstrated that this compound exhibits potent activity against Gram-negative bacteria, including E. coli and Klebsiella pneumoniae, which are notorious for developing resistance to conventional antibiotics.

In addition to its antimicrobial properties, the pharmacokinetic profile of 3-Desmethyl Gatifloxacin has been a focal point of recent investigations. Preclinical studies indicate that this compound may have an improved half-life compared to gatifloxacin, potentially reducing the frequency of dosing and enhancing patient compliance. Furthermore, its bioavailability appears to be unaffected by food intake, which is a significant advantage in clinical settings where adherence to medication regimens can be challenging.

The synthesis of 3-Desmethyl Gatifloxacin involves a multi-step process that begins with the modification of gatifloxacin's structure. Researchers have employed various synthetic strategies, including dealkylation reactions and selective oxidation techniques, to achieve the desired structural changes. These methods have been optimized to ensure high yields and purity, making large-scale production feasible for preclinical and clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-Desmethyl Gatifloxacin in treating bacterial infections. Early results suggest that this compound maintains a favorable safety profile, with minimal adverse effects reported in animal models. However, further studies are required to confirm these findings in human subjects and establish its optimal dosage regimen.

Beyond its therapeutic potential, the development of 3-Desmethyl Gatifloxacin highlights the importance of continuous innovation in antibiotic research. As bacterial resistance continues to evolve, novel compounds like this one offer hope for overcoming current limitations in antimicrobial therapy. The integration of advanced synthetic techniques with cutting-edge pharmacological studies ensures that researchers are well-equipped to address these challenges head-on.

In conclusion, 3-Desmethyl Gatifloxacin (CAS No. 112811-57-1) represents a significant advancement in the field of antimicrobial agents. Its unique structural modifications, enhanced pharmacokinetic properties, and potent antibacterial activity make it a compelling candidate for future clinical applications. As research progresses, this compound has the potential to play a pivotal role in combating antibiotic resistance and improving patient outcomes worldwide.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:112811-57-1)3-Desmethyl Gatifloxacin
A894523
清らかである:99%
はかる:1g
価格 ($):332.0